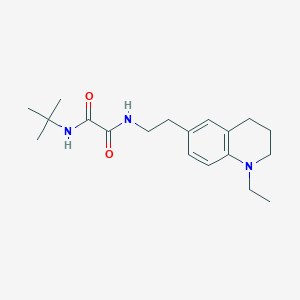

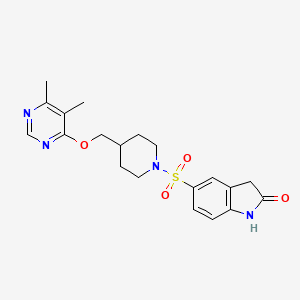

N1-(tert-butyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

カタログ番号 B2562150

CAS番号:

955610-60-3

分子量: 331.46

InChIキー: PSEWILSNTGXKNM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(tert-butyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, also known as TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological disorders.

科学的研究の応用

Chemical Synthesis and Reactivity

- Three Sequential C-N Bond Formations: The utility of tert-Butyl nitrite as a N1 synthon in multicomponent reactions involving quinolines and isoquinolines has been demonstrated. This process involves two sp2 C-H functionalizations leading to the formation of fused quinolines and isoquinolines via three sequential C-N bond formations, highlighting the synthetic versatility of such compounds (Prasenjit Sau et al., 2018).

Mechanistic Insights into Molecular Behavior

- Intramolecular Charge-Transfer Mechanism: Quantum-chemical calculations have shown that the amino twist angle plays a crucial role in the intramolecular charge transfer and dual fluorescence observed in related quinoline derivatives, suggesting the significance of structural features in determining the electronic properties of such compounds (C. Hättig et al., 2006).

Potential Applications in Material Science

- Sensitized Photooxygenation: Studies on the photooxygenation of tert-alkyl phenyl sulfides have shed light on the role of superoxide anion in C-S bond cleavage, which could have implications for the development of photochemical processes in material synthesis and environmental applications (E. Baciocchi et al., 2006).

Medical and Pharmacological Research

- Antimalarial Drug Development: The preclinical evaluation of N-tert-butyl isoquine highlights its potential as an affordable and effective antimalarial, showcasing the relevance of quinoline derivatives in addressing global health challenges (P. O’Neill et al., 2009).

Advanced Therapeutic Approaches

- Stroke Treatment: Tetramethylpyrazine nitrones and quinolylnitrones have been reviewed for their promising applications in the treatment of stroke, indicating the potential of quinoline derivatives in developing novel therapeutic agents for neuroprotection and thrombolytic activity (J. Marco-Contelles, 2020).

特性

IUPAC Name |

N'-tert-butyl-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-5-22-12-6-7-15-13-14(8-9-16(15)22)10-11-20-17(23)18(24)21-19(2,3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEWILSNTGXKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562069.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)

![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)

![3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2562083.png)

![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)

![N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2562088.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)